6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene
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Overview
Description
6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene is a complex organic compound characterized by the presence of iodine, nitro, and trifluoromethyl groups attached to a chromene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene typically involves multi-step organic reactions. One common method includes the iodination of a chromene precursor followed by nitration and introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine or other lower oxidation state compounds.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or Grignard reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-amino-3-nitro-2-(trifluoromethyl)-2H-chromene, while substitution of the iodine atom can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine and trifluoromethyl groups can influence the compound’s lipophilicity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde
- 6-Iodo-3-nitro-2-pyridinamine
- 6-Chloro-3-nitro-2-(trifluoromethyl)-2H-chromene
Uniqueness
6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene is unique due to the combination of its functional groups and the chromene backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H5F3INO3 |
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Molecular Weight |
371.05 g/mol |
IUPAC Name |
6-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene |
InChI |
InChI=1S/C10H5F3INO3/c11-10(12,13)9-7(15(16)17)4-5-3-6(14)1-2-8(5)18-9/h1-4,9H |
InChI Key |
OPOOLSURVZPHRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C=C(C(O2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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